N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide
Description
N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an oxazepane ring, and an oxoacetamide moiety
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-10-5-7-20-8-6-17(10)14(19)13(18)16-12-4-2-3-11(15)9-12/h2-4,9-10H,5-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNUATXCZFBUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCCN1C(=O)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through an acylation reaction, where an acylating agent reacts with the amine group of the oxazepane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to receptors to elicit a biological response.
Pathways: Interference with cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide
- N-(3-bromophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide
- N-(3-methylphenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide
Uniqueness
N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
